

2-(2-Acetamidophenoxy)acetic acid InChI key FXAVGVSUKFCXDK-UHFFFAOYSA-N

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Compound of Interest

Compound Name: 2-(2-Acetamidophenoxy)acetic acid

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An In-depth Technical Guide to 2-(2-Acetamidophenoxy)acetic Acid

InChI Key: FXAVGVSUKFCXDK-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of **2-(2-acetamidophenoxy)acetic acid**, a molecule of interest in chemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and potential biological activities based on available data and analysis of structurally related compounds.

Chemical and Physical Properties

2-(2-Acetamidophenoxy)acetic acid is a derivative of phenoxyacetic acid, characterized by an acetamido group at the ortho position of the phenoxy ring. Its chemical structure suggests potential for various intermolecular interactions, influencing its physical and biological properties. While extensive experimental data for this specific molecule is not widely published, its properties can be predicted and are summarized in the tables below.

Table 1: General and Predicted Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₄	-
Molecular Weight	209.2 g/mol	-
InChI Key	FXAVGVSUKFCXDK-UHFFFAOYSA-N	-
XlogP (predicted)	0.7	PubChemLite[1]
pKa (predicted)	The carboxylic acid group is expected to have a pKa value similar to other phenoxyacetic acids, typically in the range of 3-4. The amide proton is significantly less acidic.[2][3]	Inferred from related compounds
Solubility (predicted)	Expected to have some solubility in water, particularly at neutral to alkaline pH where the carboxylic acid is deprotonated. Solubility is likely higher in polar organic solvents like methanol, ethanol, and DMSO.[4]	Inferred from related compounds

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	210.07608
[M+Na] ⁺	232.05802
[M-H] ⁻	208.06152
[M+NH ₄] ⁺	227.10262
[M+K] ⁺	248.03196
[M+H-H ₂ O] ⁺	192.06606
[M+HCOO] ⁻	254.06700
[M+CH ₃ COO] ⁻	268.08265
Data sourced from PubChemLite. [1]	

Synthesis and Characterization

A plausible and common method for the synthesis of **2-(2-acetamidophenoxy)acetic acid** is the Williamson ether synthesis.[\[5\]](#)[\[6\]](#) This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.

Experimental Protocol: Williamson Ether Synthesis (Adapted)

This protocol is adapted from the synthesis of similar phenoxyacetic acid derivatives.[\[7\]](#)

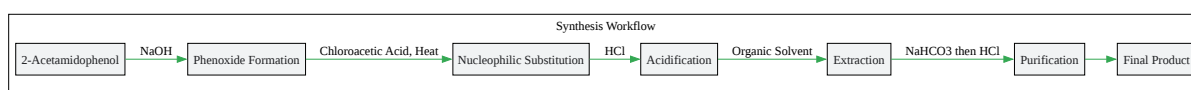
Materials:

- 2-Acetamidophenol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Chloroacetic acid
- Water

- Hydrochloric acid (HCl)
- Diethyl ether (or other suitable organic solvent for extraction)
- Saturated sodium bicarbonate solution

Procedure:

- **Formation of the Phenoxide:** In a round-bottom flask, dissolve 2-acetamidophenol in an aqueous solution of sodium hydroxide. Stir the mixture until a homogenous solution is formed. This deprotonates the phenolic hydroxyl group to form the sodium phenoxide.
- **Nucleophilic Substitution:** To the phenoxide solution, add an aqueous solution of chloroacetic acid. Heat the reaction mixture to reflux for 1-2 hours to facilitate the S_N2 reaction.
- **Work-up and Extraction:** After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid to protonate the carboxylic acid and any unreacted phenoxide. The product will likely precipitate. Extract the product into an organic solvent like diethyl ether.
- **Purification:** Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer as its sodium salt. The aqueous layer is then re-acidified with HCl to precipitate the purified **2-(2-acetamidophenoxy)acetic acid**.
- **Isolation and Drying:** Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.



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Caption: General workflow for the synthesis of **2-(2-Acetamidophenoxy)acetic acid**.

Characterization

The structure and purity of the synthesized **2-(2-acetamidophenoxy)acetic acid** would be confirmed using standard analytical techniques. While experimental spectra for this specific compound are not readily available, the expected spectral features are outlined below based on its structure and data from analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 3: Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	Signals corresponding to the aromatic protons (multiplet, ~6.8-8.0 ppm), the methylene protons of the acetic acid moiety (singlet, ~4.5-5.0 ppm), the methyl protons of the acetamido group (singlet, ~2.1 ppm), and the amide proton (broad singlet, ~8.0-9.0 ppm). The carboxylic acid proton will be a broad singlet at ~10-12 ppm.
¹³ C NMR	Resonances for the aromatic carbons, the carbonyl carbons of the carboxylic acid and amide groups (~170-175 ppm), the methylene carbon (~65-70 ppm), and the methyl carbon (~24 ppm).
FT-IR (cm ⁻¹)	Broad O-H stretch from the carboxylic acid (~2500-3300), N-H stretch of the amide (~3300), C=O stretches for the carboxylic acid and amide (~1650-1750), C-O ether stretch (~1200-1250), and aromatic C=C stretches (~1450-1600).
Mass Spec.	Molecular ion peak and fragmentation patterns consistent with the structure, including loss of the acetic acid moiety and cleavage of the amide bond.

Potential Biological Activities and Mechanism of Action

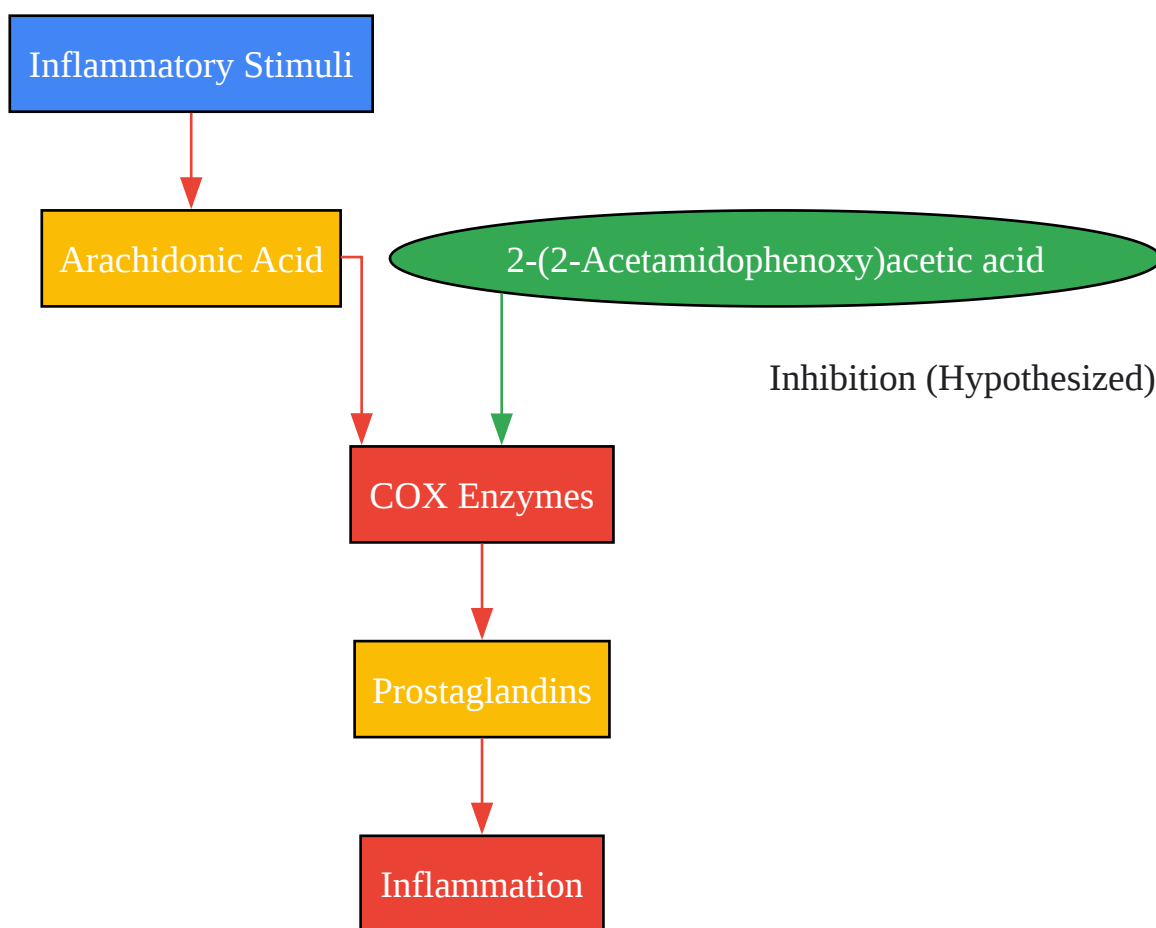
Direct biological studies on **2-(2-acetamidophenoxy)acetic acid** are limited in the public domain. However, the broader class of phenoxyacetic acid derivatives has been investigated for various pharmacological activities. This suggests potential avenues for research into the biological profile of the title compound.

Postulated Areas of Biological Investigation

- **Anti-inflammatory and Analgesic Activity:** Many phenoxyacetic acid derivatives are known to exhibit anti-inflammatory and analgesic properties.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that **2-(2-acetamidophenoxy)acetic acid** could potentially inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
- **Antimicrobial Activity:** Some phenoxyacetic acid derivatives have shown antibacterial and antifungal properties.[\[24\]](#)[\[25\]](#) The acetamido group might modulate this activity.
- **Anticancer Activity:** Derivatives of 2-(2-phenoxyacetamido)benzamides have been reported to possess antiproliferative activity against cancer cell lines, inducing cell cycle arrest and apoptosis.[\[2\]](#)[\[26\]](#) While **2-(2-acetamidophenoxy)acetic acid** is a simpler structure, it could serve as a scaffold or starting material for the synthesis of more complex and potent anticancer agents.

Hypothetical Mechanism of Action (Anti-inflammatory)

Based on related compounds, a potential anti-inflammatory mechanism could involve the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.



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Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Protocols for Biological Assays

To investigate the potential biological activities of **2-(2-acetamidophenoxy)acetic acid**, a series of in vitro and in vivo assays would be necessary.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

Objective: To determine if **2-(2-acetamidophenoxy)acetic acid** can inhibit COX-1 and COX-2 enzymes.

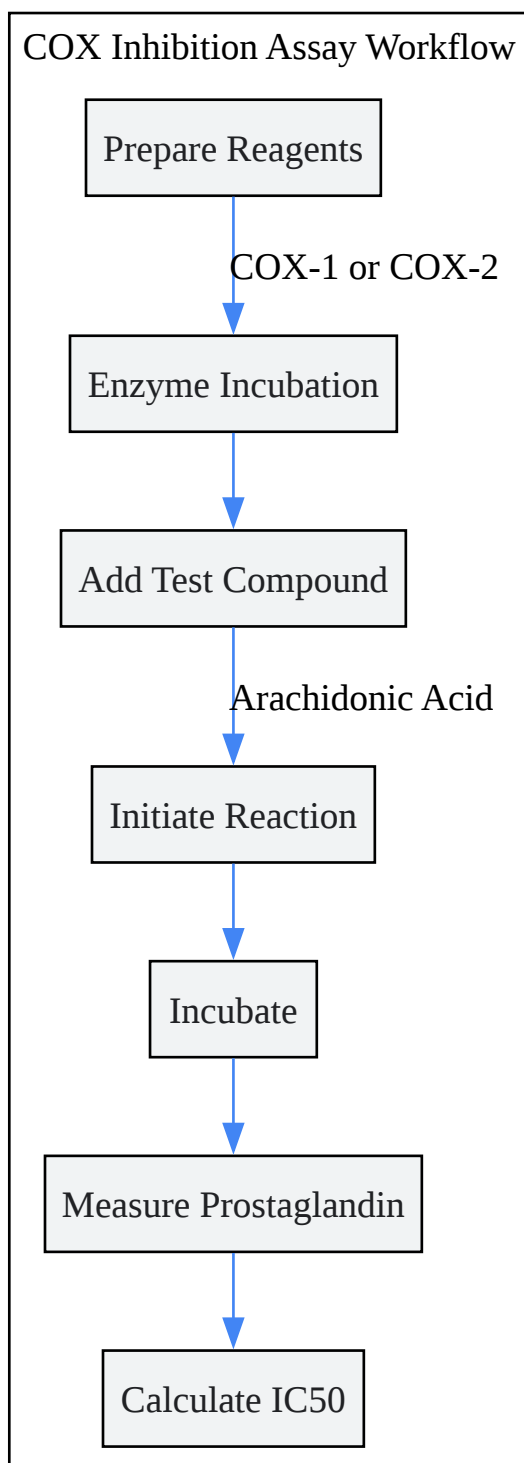
Materials:

- Purified COX-1 and COX-2 enzymes

- Arachidonic acid (substrate)
- **2-(2-Acetamidophenoxy)acetic acid** (test compound)
- Positive controls (e.g., indomethacin for COX-1/2, celecoxib for COX-2)
- Assay buffer and co-factors
- Prostaglandin detection kit (e.g., ELISA-based)

Procedure:

- Prepare a series of dilutions of the test compound and control drugs.
- In a multi-well plate, add the assay buffer, co-factors, and either COX-1 or COX-2 enzyme.
- Add the test compound or control to the respective wells and pre-incubate.
- Initiate the reaction by adding arachidonic acid.
- Incubate for a specified time at 37°C.
- Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
- Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.



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Caption: Workflow for an in vitro COX inhibition assay.

Conclusion

2-(2-Acetamidophenoxy)acetic acid is a readily synthesizable molecule with potential for biological activity, particularly in the areas of inflammation and pain. While direct experimental evidence is currently sparse, this technical guide provides a framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from structurally related compounds. Further research is warranted to fully elucidate the properties and potential applications of this compound in drug discovery and development.

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